![molecular formula C18H16ClFN2O5 B2364889 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide CAS No. 2034358-66-0](/img/structure/B2364889.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-C(O)-N(R’)-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethylamine) with an oxalyl chloride derivative (in this case, 3-chloro-4-fluorophenyl oxalyl chloride). This would form the oxalamide via a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the 3-chloro-4-fluorophenyl group and the 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the chloro and fluoro substituents on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .科学的研究の応用
Role in Neuropharmacology
The chemical compound N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide has been explored in neuropharmacological research. A study by Piccoli et al. (2012) highlighted its potential in addressing compulsive food consumption in a binge-eating model in rats. This study underscores the compound's relevance in neuropharmacological contexts, particularly in relation to orexin receptors, which are known to influence feeding behavior, stress, arousal, and substance abuse (Piccoli et al., 2012).
Environmental and Health Impact
Research has also focused on the environmental and health impact of related compounds. For instance, Fernández-González et al. (2015) discussed the effects of polychlorinated dibenzo-p-dioxins, which share structural similarities with the compound . These compounds accumulate in the food chain and have significant endocrine-disrupting effects in animals and humans. This study emphasizes the ecological and health implications of compounds with similar structures (Fernández-González et al., 2015).
Chemotherapeutic Potential
In the field of chemotherapy, the structural attributes of N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide may offer insights into the development of new therapeutic agents. Research on similar compounds, such as fluorinated benzothiazoles, shows potential for antitumor activity. Wang and Guengerich (2012) examined the bioactivation of these molecules, highlighting their capacity to form reactive intermediates that might be effective in cancer treatment (Wang & Guengerich, 2012).
将来の方向性
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O5/c19-12-8-11(2-3-13(12)20)22-18(25)17(24)21-9-14(23)10-1-4-15-16(7-10)27-6-5-26-15/h1-4,7-8,14,23H,5-6,9H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXFNMGNMXTXKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

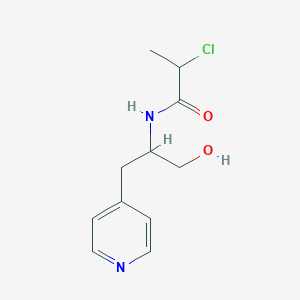

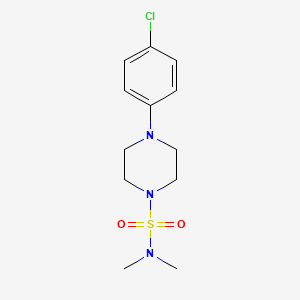
![methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2364811.png)

![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)

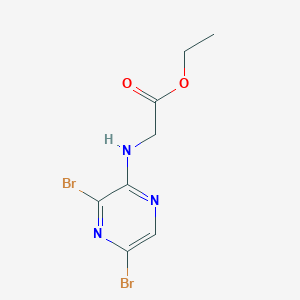
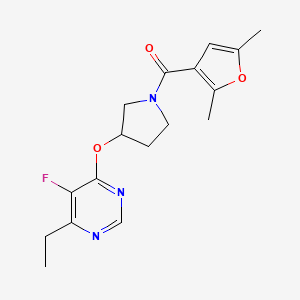
![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)
![2-chloro-N-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2364822.png)
![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2364824.png)
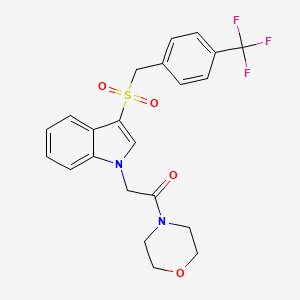
![6-fluoro-N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2364828.png)